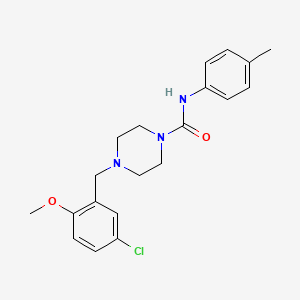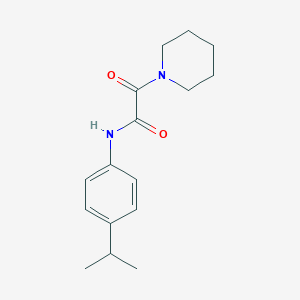
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase B (Akt) and the activation of p53. 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to induce the production of reactive oxygen species (ROS) and increase the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have antidepressant and anxiolytic effects by modulating serotonin and dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is the lack of knowledge about its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide research, including the optimization of its therapeutic potential, the development of more efficient synthesis methods, and the investigation of its potential applications in other fields, such as immunology and cardiology. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide and its potential side effects.
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is a novel compound that has shown promising results in various scientific research applications, including oncology, neurology, and psychiatry. While there are still many unknowns about its exact mechanism of action and potential side effects, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has the potential to be a valuable therapeutic agent in the future.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and psychiatry. In oncology, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's. In psychiatry, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-6-18(7-4-15)22-20(25)24-11-9-23(10-12-24)14-16-13-17(21)5-8-19(16)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESYDLGLBKPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)
![4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4724123.png)
![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4724125.png)
![3-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4724136.png)
![N-{4-[(difluoromethyl)thio]phenyl}-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4724145.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4724148.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4724156.png)
![N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4724159.png)
![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)
![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4724186.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4724196.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)
